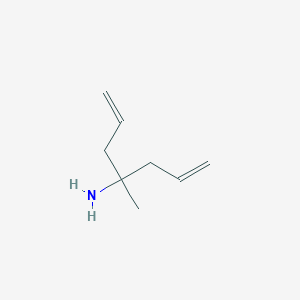

4-Methylhepta-1,6-dien-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylhepta-1,6-dien-4-amine is an organic compound with the molecular formula C8H15N It is characterized by the presence of a methyl group and a double bond in its heptadiene structure, along with an amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhepta-1,6-dien-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylhept-1,6-diene with ammonia or an amine source under catalytic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the addition of the amine group to the diene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes where the starting materials are reacted in continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

化学反応の分析

Oxidation Reactions

The diene and amine functionalities render the compound susceptible to oxidation. Common oxidizing agents target specific sites:

-

Diene oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the conjugated double bonds to form ketones or carboxylic acids.

-

Amine oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the amine to nitro or hydroxylamine derivatives .

| Reagent | Conditions | Major Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 4-Methylheptanedioic acid | Complete diene oxidation. |

| H₂O₂ | Room temperature | N-Hydroxy intermediate | Selective amine oxidation . |

Reduction Reactions

Catalytic hydrogenation selectively saturates the diene system while preserving the amine:

-

Hydrogenation : H₂ over palladium/carbon (Pd/C) reduces the 1,6-diene to a saturated heptane backbone, yielding 4-methylheptan-4-amine .

-

Borane-mediated reduction : BH₃·THF targets the amine for partial reduction, though this is less common .

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| H₂ (1 atm) + Pd/C | Ethanol, 25°C | 4-Methylheptan-4-amine | >90% |

Substitution Reactions

The amine group participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride (AcCl) converts the amine to an acetamide derivative .

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| CH₃I | DMF, 60°C | N-Methyl-4-methylhepta-1,6-dien-4-ammonium iodide | SN2 alkylation . |

Cyclization and Coupling Reactions

Transition-metal catalysis enables complex transformations:

-

Rhodium-catalyzed cyclization : Forms pyrrolidine derivatives via intramolecular C–N bond formation .

-

Palladium-mediated cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids generate biaryl amines .

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| [Rh(COD)Cl]₂ | Toluene, 80°C | 4-Methylpyrrolidine derivative | Natural product synthesis . |

Acid-Base Reactivity

The amine acts as a base, reacting with acids to form ammonium salts. For example, HCl in ethanol produces 4-methylhepta-1,6-dien-4-ammonium chloride . This property is critical for purification and solubility modulation.

Comparative Reactivity Insights

-

Diene vs. amine selectivity : Oxidation preferentially targets the diene, while alkylation focuses on the amine .

-

Steric effects : The methyl group at C4 impedes certain reactions, such as electrophilic additions to the diene .

Mechanistic Considerations

科学的研究の応用

4-Methylhepta-1,6-dien-4-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Methylhepta-1,6-dien-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The double bonds in the structure may also participate in reactions that modulate the compound’s biological effects.

類似化合物との比較

Similar Compounds

4-Methylhept-1-ene: Lacks the amine group, making it less reactive in certain chemical reactions.

Hepta-1,6-dien-4-amine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

4-Methylhepta-1,6-dien-3-amine: Positional isomer with the amine group at a different position, leading to different reactivity and applications.

Uniqueness

4-Methylhepta-1,6-dien-4-amine is unique due to the combination of its methyl group, double bonds, and amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

The synthesis of 4-Methylhepta-1,6-dien-4-amine typically involves reactions that introduce the amine group into the heptadiene framework. The compound is characterized by its flammability and potential toxicity, particularly when ingested or inhaled. Its solubility in organic solvents like dichloromethane and dimethyl sulfoxide makes it suitable for various applications in organic chemistry and medicinal research .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation. This inhibition could potentially affect pathways related to apoptosis (programmed cell death) and cellular signaling, which are crucial in cancer development.

In Vitro Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively reduced the viability of Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Lines : Another study tested the compound against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values around 30 µM for both cell lines.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in critical biological processes. The compound may modulate these targets by either inhibiting or activating their functions, leading to various biological effects including antimicrobial and anticancer activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| Phenethylamine | Structure | Mild Antimicrobial |

| Heptadienylamine | Structure | Limited Anticancer Activity |

特性

IUPAC Name |

4-methylhepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-6-8(3,9)7-5-2/h4-5H,1-2,6-7,9H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISDOJRNQJDFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CC=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。